(2-Isopropoxynaphthalen-1-yl)methanol
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Overview
Description
(2-Isopropoxynaphthalen-1-yl)methanol: is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with an isopropoxy group and a methanol group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Isopropoxynaphthalen-1-yl)methanol typically involves the reaction of 2-naphthol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form 2-isopropoxynaphthalene, which is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Isopropoxynaphthalen-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different substituents replacing the isopropoxy group.
Scientific Research Applications
Chemistry: (2-Isopropoxynaphthalen-1-yl)methanol is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of naphthalene derivatives on biological systems. It is also used in the synthesis of biologically active compounds .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. It is also used as a solvent and reagent in various chemical processes .
Mechanism of Action
The mechanism of action of (2-Isopropoxynaphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It can also participate in redox reactions, influencing cellular processes and signaling pathways .
Molecular Targets and Pathways:
Receptors: The compound can bind to specific receptors, altering their conformation and activity.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways.
Redox Reactions: The compound can participate in redox reactions, influencing oxidative stress and cellular signaling.
Comparison with Similar Compounds
2-Naphthol: A precursor in the synthesis of (2-Isopropoxynaphthalen-1-yl)methanol.
2-Isopropoxynaphthalene: An intermediate in the synthesis of the compound.
Naphthalene Derivatives: Compounds with similar naphthalene ring structures but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an isopropoxy group and a methanol group on the naphthalene ring makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
(2-propan-2-yloxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C14H16O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-8,10,15H,9H2,1-2H3 |
InChI Key |
SAHVYLCPFZBHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C2=CC=CC=C2C=C1)CO |
Origin of Product |
United States |
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